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Compound of Interest

Compound Name: Isolongifolene

Cat. No.: B7802797

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und Daten zur Derivatisierung
des naturlichen Sesquiterpens Isolongifolen zur Entwicklung neuer Verbindungen mit
verbesserter Bioaktivitat, insbesondere im Bereich der Krebsbekampfung.

Einleitung

Isolongifolen, ein Sesquiterpen, das aus Longifolen gewonnen wird, dient als vielseitiges
Ausgangsmaterial fur die Synthese einer Vielzahl von bioaktiven Molekilen. Seine komplexe,
starre tricyclische Struktur macht es zu einem attraktiven Gerist fiir die Entdeckung von
Medikamenten. Die Derivatisierung von Isolongifolen und seinem Keton-Analogon,
Isolongifolanon, hat sich als vielversprechende Strategie zur Entwicklung potenter
antikanzerogener Wirkstoffe erwiesen. Diese Anwendungsbeschreibung beschreibt die
Synthese und biologische Bewertung mehrerer Klassen von Isolongifolen-Derivaten,
einschlief3lich Thiazolopyrimidinen, Caprolactamen, Tetralon-Triazolen und Pyrazolen.

Quantitative Bioaktivitatsdaten

Die folgenden Tabellen fassen die In-vitro-Antikrebsaktivitat verschiedener Klassen von
Isolongifolen-Derivaten gegen eine Reihe von menschlichen Krebszelllinien zusammen. Die
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Aktivitat wird als IC50-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt
werden) in Mikromolar (UM) ausgedruickt.

Tabelle 1: Antikrebsaktivitat von Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivaten[1]

HelLa HepG2
. MCF-7 (Brustkrebs) .
Verbindung IC50 (M) (Gebarmutterhalskr (Leberkrebs) IC50
. ebs) IC50 (uM) (M)
4i 0.33+0.24 0.52+0.13 3.09+0.11
Doxorubicin 0.45 +0.03 0.62 + 0.05 0.53 +0.04

Positivkontrolle

Tabelle 2: Antikrebsaktivitat von Isolongifolenon-basierten Caprolactam-Derivaten

HepG2 A549
. MCF-7 (Brustkrebs)
Verbindung IC50 (uM) (Leberkrebs) IC50 (Lungenkrebs) IC50
1
(M) (M)
E10 0.32 £ 0.47 1.36 £0.21 1.39+£0.15
Piperlongumin 1.87+0.11 2.54 +£0.17 2.31+£0.24

Positivkontrolle

Tabelle 3: Antikrebsaktivitat von von Longifolen abgeleiteten Tetralon-Derivaten mit 1,2,4-
Triazol-Einheit
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A549
T-24 MCF-7 HepG2 HT-29
. (Lungenkre
Verbindung (Blasenkreb (Brustkrebs (Leberkrebs bs) IC50 (Darmkrebs
s
s) IC50 (uM) ) IC50 (pM) ) IC50 (pM) (M) ) IC50 (pM)
1
6d 15.31+1.652 7.34+1.25 10.27 £1.89 12.55+2.03 11.48 £ 1.66
69 10.12 £1.33 4,42 £2.93 13.56 £ 1.78 11.23+1.54 10.89 £1.32
6h 11.78 £ 1.67 6.89 +1.43 12.43 £ 1.55 9.89+1.77 12.01£1.49
5-FU 18.72 £1.98 16.54 £ 2.13 20.31 £ 2.45 22.87 + 2.56 15.76 £ 1.88

Positivkontrolle (5-Fluorouracil)

Tabelle 4: Antikrebsaktivitat von Pyrazolring-haltigen Isolongifolanon-Derivaten

A549 HeLa
. MCF-7 (Brustkrebs) .
Verbindung IC50 (M) (Lungenkrebs) IC50 (Gebarmutterhalskr
. (M) ebs) IC50 (uM)
3b 5.21+0.28 > 40 > 40
Cisplatin 8.93+0.54 10.21 £ 0.67 12.54 +0.88

Positivkontrolle

Anmerkung zur antimikrobiellen Aktivitat: Wahrend die heterozyklischen Einheiten
(Thiazolopyrimidine, Triazole, Pyrazole) in anderen Kontexten antimikrobielle und antifungale
Aktivitaten gezeigt haben, wurden in der untersuchten Literatur keine spezifischen
quantitativen Daten (z. B. minimale Hemmkonzentrationen, MHK) fir die hier beschriebenen
Isolongifolen-Derivate gefunden. Weitere Untersuchungen sind erforderlich, um das
antimikrobielle Potenzial dieser Verbindungsklassen zu bestimmen.

Experimentelle Protokolle
Synthese von Isolongifolanon (Ausgangsmaterial)
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Isolongifolanon, ein Schlisselintermediat, wird typischerweise durch eine zweistufige Reaktion

aus Longifolen hergestellt.

Schritt 1: Isomerisierung von Longifolen zu Isolongifolen

Losen Sie Longifolen in einem geeigneten aprotischen Losungsmittel (z. B. Dichlormethan).

Fugen Sie einen sauren Katalysator hinzu (z. B. Bortrifluorid-Etherat oder eine feste Saure
wie sulfatiertes Zirkonoxid).

Ruhren Sie die Mischung bei Raumtemperatur oder leicht erhéhter Temperatur fir mehrere
Stunden.

Uberwachen Sie den Reaktionsfortschritt mittels Diinnschichtchromatographie (DC) oder
Gaschromatographie (GC).

Nach Abschluss der Reaktion neutralisieren Sie den Katalysator (z. B. mit einer wassrigen
Natriumbicarbonatldsung).

Extrahieren Sie das Produkt mit einem organischen Lésungsmittel, trocknen Sie die
organische Phase (z. B. Uber wasserfreiem Natriumsulfat) und entfernen Sie das
Losungsmittel unter reduziertem Druck, um rohes Isolongifolen zu erhalten.

Reinigen Sie das Produkt durch Vakuumdestillation oder Saulenchromatographie.

Schritt 2: Allylische Oxidation von Isolongifolen zu Isolongifolanon

Losen Sie das gereinigte Isolongifolen in einem geeigneten Lésungsmittel (z. B. Acetonitril
oder tert-Butanol).

Fugen Sie einen Katalysator hinzu (z. B. Kupfer(l)-chlorid oder Kobalt(ll)-acetat).

Flgen Sie ein Oxidationsmittel (z. B. tert-Butylhydroperoxid, TBHP) tropfenweise bei
kontrollierter Temperatur hinzu.

Ruhren Sie die Mischung bei erhdhter Temperatur (z. B. 80 °C) fur mehrere Stunden.

Uberwachen Sie den Reaktionsfortschritt mittels DC oder GC.
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e Nach Abschluss der Reaktion kiihlen Sie die Mischung ab und |6schen Sie das
Uberschussige Oxidationsmittel (z. B. mit einer wassrigen Natriumsulfitiésung).

o Extrahieren Sie das Produkt, waschen Sie die organische Phase, trocknen Sie sie und
entfernen Sie das Lésungsmittel, um rohes Isolongifolanon zu erhalten.

» Reinigen Sie das Produkt durch Sdulenchromatographie.

Synthese von Isolongifoleno[7,8-d]thiazolo[3,2-
a]pyrimidin-Derivaten[1]

Substituiertes Malononitril,

. Br2, HBr/AcOH . N Thioharnstoff, Ethanol, Riickfluss ‘ . . . . ‘ Natriumethanolat, Riickfluss _ | Isolongifoleno[7,8-d]thiazolo-
Isolongifolanone a-Bromoisolongifolanone »| Isolongifoleno-thioureido-Derivat > i N
‘ ‘ [3,2-a]pyrimidin-Derivat

Click to download full resolution via product page
Abbildung 1: Allgemeiner Syntheseweg fur Thiazolopyrimidin-Derivate.

e Bromierung von Isolongifolanon: Isolongifolanon wird mit Brom in Gegenwart von
Bromwasserstoffsaure in Essigsaure behandelt, um a-Bromoisolongifolanon zu ergeben.

e Reaktion mit Thioharnstoff: Das a-Bromoisolongifolanon wird mit Thioharnstoff in Ethanol
unter Ruckfluss erhitzt, um das entsprechende Thioureido-Derivat zu bilden.

e Cyclokondensation: Das Thioureido-Zwischenprodukt wird mit einem substituierten
Malononitril in Gegenwart von Natriumethanolat unter Riickfluss umgesetzt, um das
endgultige Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidin-Derivat zu erhalten.

Synthese von Isolongifolenon-basierten Caprolactam-
Derivaten

Hydroxylaminhydrochlorid, Thionylchlorid, bstituiertes Cinnamoylchlorid,

3 Natriumacetat, Ethanol, Riickfluss 5 A Beckmann-Umlagerung 5 ‘ Dichlormethan, 0 °C bis RT N-Cinnamoyl-Isolongifolenyl-
Isolongifolenone »| Isolongifolenonoxim Isolongifolenyl-Caprolactam > A
Caprolactam-Derivat
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Click to download full resolution via product page
Abbildung 2: Allgemeiner Syntheseweg fur Caprolactam-Derivate.

Oxim-Bildung: Isolongifolenon wird mit Hydroxylaminhydrochlorid in Gegenwart von
Natriumacetat in Ethanol unter Rickfluss umgesetzt, um das entsprechende Oxim zu bilden.

Beckmann-Umlagerung: Das Oxim wird mit Thionylchlorid behandelt, um eine Beckmann-
Umlagerung zu induzieren, die zum Isolongifolenyl-Caprolactam fihrt.

N-Acylierung: Das Caprolactam wird mit verschiedenen substituierten Cinnamoylchloriden in
Dichlormethan bei 0 °C bis Raumtemperatur umgesetzt, um die endgultigen N-Cinnamoyl-
Derivate zu ergeben.

Synthese von von Longifolen abgeleiteten Tetralon-
Derivaten mit 1,2,4-Triazol-Einheit

Click to download full resolution via product page
Abbildung 3: Allgemeiner Syntheseweg fir Tetralon-Triazol-Derivate.

Isomerisierung und Aromatisierung: Longifolen wird zu einem Tetralin-Derivat isomerisiert
und aromatisiert.

Oxidation: Das Tetralin-Derivat wird zu dem entsprechenden Tetralon oxidiert.
Bromierung: Das Tetralon wird selektiv an der a-Position bromiert.

Triazol-Einfihrung: Das Brom-Tetralon wird mit 5-Amino-3-mercapto-1,2,4-triazol in
Gegenwart einer Base umgesetzt.

N-Sulfonylierung: Das resultierende Triazol-Tetralon wird mit verschiedenen substituierten
Sulfonylchloriden N-sulfonyliert, um die Zielverbindungen zu ergeben.
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Synthese von Pyrazolring-haltigen Isolongifolanon-
Derivaten

Substituiertes Benzaldehyd, Hydrazinhydrat,
NaOH, Ethanol, Riihren bei RT _ Essigséure, Riickfluss _ | Pyrazolring-haltiges
Isolongifolanon-Derivat

Isolongifolanone Isolongifolanon-Chalkon

Click to download full resolution via product page
Abbildung 4: Allgemeiner Syntheseweg fur Pyrazol-Derivate.

» Claisen-Schmidt-Kondensation: Isolongifolanon wird mit einem substituierten Benzaldehyd in
Gegenwart einer Base (z. B. Natriumhydroxid) in Ethanol bei Raumtemperatur umgesetzt,
um das entsprechende Chalkon-Derivat zu bilden.

e Pyrazol-Bildung: Das Chalkon wird mit Hydrazinhydrat in Essigsaure unter Ruckfluss erhitzt,
um das endgiltige Pyrazolring-haltige Isolongifolanon-Derivat zu ergeben.

Wirkmechanismen und Signalwege

Die vielversprechendsten Isolongifolen-Derivate tben ihre Antikrebswirkung Gber verschiedene
zellulare Mechanismen aus, darunter die Induktion von Apoptose und die Modulation wichtiger
Signalwege.

Induktion von Apoptose

Mehrere Derivate, insbesondere die Thiazolopyrimidine und Pyrazole, induzieren in
Krebszellen Apoptose (programmierter Zelltod). Dies wird durch die Erzeugung von reaktiven
Sauerstoffspezies (ROS) und die Stérung des mitochondrialen Membranpotenzials vermittelt.
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Abbildung 5: Vereinfachter Signalweg der Apoptoseinduktion.

Modulation des p53/mTOR-Signalwegs

Die Isolongifolenon-basierten Caprolactam-Derivate haben gezeigt, dass sie den p53/mTOR-

Signalweg beeinflussen, einen entscheidenden Regulator fiir Zellwachstum, Proliferation und
Autophagie.
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Abbildung 6: Modulation des p53/mTOR-Signalwegs.

Schlussfolgerung

Die Derivatisierung von Isolongifolen bietet einen fruchtbaren Boden fir die Entwicklung
neuartiger bioaktiver Verbindungen. Die in dieser Anwendungsbeschreibung vorgestellten
Protokolle und Daten zeigen, dass durch die Modifikation des Isolongifolen-Geriists potente
Antikrebsmittel mit unterschiedlichen Wirkmechanismen hergestellt werden kdnnen. Zukinftige
Forschungsarbeiten sollten sich auf die Optimierung der Leitsubstanzen, die Untersuchung
ihres pharmakokinetischen Profils und die umfassende Bewertung ihres antimikrobiellen
Potenzials konzentrieren.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b7802797?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/product/b7802797?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/30920166/
https://pubmed.ncbi.nlm.nih.gov/30920166/
https://www.benchchem.com/product/b7802797#derivatization-of-isolongifolene-for-enhanced-bioactivity
https://www.benchchem.com/product/b7802797#derivatization-of-isolongifolene-for-enhanced-bioactivity
https://www.benchchem.com/product/b7802797#derivatization-of-isolongifolene-for-enhanced-bioactivity
https://www.benchchem.com/product/b7802797#derivatization-of-isolongifolene-for-enhanced-bioactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b7802797?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7802797?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

